molecular formula C14H15BrClNO6 B1682281 5-Bromo-4-chloro-3-indolyl-alpha-D-galactopyranoside CAS No. 107021-38-5

5-Bromo-4-chloro-3-indolyl-alpha-D-galactopyranoside

Cat. No. B1682281
CAS RN: 107021-38-5
M. Wt: 408.63 g/mol
InChI Key: OPIFSICVWOWJMJ-YGEXGZRRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-4-chloro-3-indolyl-alpha-D-galactopyranoside, also known as X-alpha-Gal, is an indolyl carbohydrate that is the alpha-D-galactoside of indoxyl . The indole moiety is substituted at positions 4 and 5 by chlorine and bromine, respectively . It is an organobromine compound, an organochlorine compound, an indolyl carbohydrate, a D-aldohexose derivative, and an alpha-D-galactoside .

Scientific Research Applications

Molecular Biology and Genetics Research

X-alpha-Gal is extensively used in molecular biology and genetics for gene expression studies. It serves as a chromogenic substrate for α-galactosidase, an enzyme that, upon cleavage of X-alpha-Gal, releases a blue pigment. This pigment serves as a marker of α-galactosidase activity, which is crucial in gene expression analysis .

Microbiology

In microbiology, X-alpha-Gal aids in the identification of specific strains of yeast, such as S. cerevisiae and S. bayanus hybrids. The blue pigment produced upon enzymatic cleavage is used as an indicator for the presence of these yeast strains .

Yeast Two-Hybrid Studies

X-alpha-Gal is used in yeast two-hybrid studies to detect GAL4-based interactions directly on agar. The assay detects the activation of the yeast MEL1 gene, a GAL4-regulated gene used in yeast two-hybrid screening. Positive yeast clones expressing α-galactosidase turn blue on media containing X-alpha-Gal .

properties

IUPAC Name

(2R,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrClNO6/c15-5-1-2-6-9(10(5)16)7(3-17-6)22-14-13(21)12(20)11(19)8(4-18)23-14/h1-3,8,11-14,17-21H,4H2/t8-,11+,12+,13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPIFSICVWOWJMJ-YGEXGZRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)CO)O)O)O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C2=C1NC=C2O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-chloro-3-indolyl-alpha-D-galactopyranoside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-4-chloro-3-indolyl-alpha-D-galactopyranoside
Reactant of Route 2
5-Bromo-4-chloro-3-indolyl-alpha-D-galactopyranoside
Reactant of Route 3
5-Bromo-4-chloro-3-indolyl-alpha-D-galactopyranoside
Reactant of Route 4
5-Bromo-4-chloro-3-indolyl-alpha-D-galactopyranoside
Reactant of Route 5
5-Bromo-4-chloro-3-indolyl-alpha-D-galactopyranoside
Reactant of Route 6
Reactant of Route 6
5-Bromo-4-chloro-3-indolyl-alpha-D-galactopyranoside

Q & A

Q1: What is the primary application of 5-Bromo-4-chloro-3-indolyl-alpha-D-galactopyranoside (X-alpha-Gal) in the context of the provided research papers?

A1: X-alpha-Gal is primarily used as an indicator in yeast two-hybrid (Y2H) systems. This technique investigates protein-protein interactions. When a specific interaction occurs between proteins expressed in yeast cells, a reporter gene, often lacZ, is activated. This activation leads to the breakdown of X-alpha-Gal, producing a blue-colored colony. [, , , , , , , , , , , , , , , , , , , ]

Q2: How does X-alpha-Gal work as an indicator in Y2H systems?

A2: X-alpha-Gal is a substrate for the enzyme beta-galactosidase, encoded by the lacZ gene. In Y2H, if the proteins of interest interact, they bring together transcription factors that activate the lacZ gene. The expressed beta-galactosidase then cleaves X-alpha-Gal, yielding a blue indoxyl derivative that spontaneously dimerizes to form the visible blue pigment. [, , , , , , , , , , , , , , , , , , , ]

Q3: Can you provide examples from the research papers where X-alpha-Gal was used to identify protein-protein interactions?

A3: Certainly. Several studies utilized X-alpha-Gal in Y2H screening. For example, researchers used it to identify proteins interacting with the hepatitis C virus F protein in hepatocytes [], and to screen for augmenter of liver regeneration-binding proteins []. It was also instrumental in studying interactions between secreted GRA proteins and host cell proteins in Toxoplasma gondii parasitism [].

Q4: Beyond its use in Y2H, are there other applications of X-alpha-Gal mentioned in the provided research?

A4: While the provided papers primarily focus on its role in Y2H systems, X-alpha-Gal is a versatile compound. One paper mentions its use in differentiating ale/lager yeast strains, highlighting its broader applicability in microbiology and genetics research. []

Q5: What are the potential advantages of using X-alpha-Gal in Y2H systems?

A5: X-alpha-Gal offers a simple and visual method for identifying positive interactions. The blue coloration provides a clear distinction between interacting and non-interacting protein pairs. Additionally, its use in conjunction with selective growth media allows for efficient screening of large cDNA libraries. [, , , , , , , , , , , , , , , , , , , ]

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